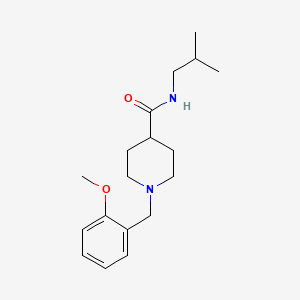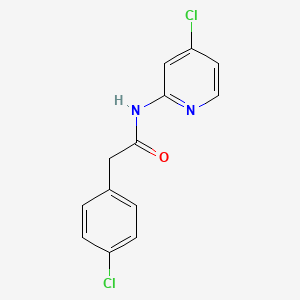
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPCA is a pyridine-based amide that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. This compound also inhibits the activity of lipoxygenase, another enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of COX-2. However, this compound has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide, including its potential use in combination therapy for cancer treatment, its use as a neuroprotective agent for neurological disorders, and its potential use in the development of new analgesic and anti-inflammatory drugs. Further studies are needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis for large-scale production.
Conclusion
This compound is a promising chemical compound that has potential therapeutic applications in the fields of pain management, inflammation, epilepsy, and cancer treatment. Its selective inhibition of COX-2 and lipoxygenase makes it a valuable tool for studying the mechanisms of pain and inflammation. Further research is needed to determine its safety and efficacy in humans and to explore its potential in combination therapy and neuroprotection.
Synthesemethoden
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide can be synthesized through various methods, including the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-chloroaniline and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 2-(4-chlorophenyl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. These methods have been optimized for high yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(4-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-3-1-9(2-4-10)7-13(18)17-12-8-11(15)5-6-16-12/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZQLGBALTOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

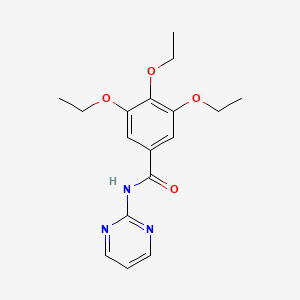
![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
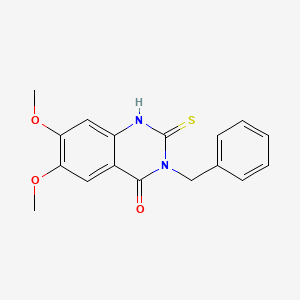
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)

![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)

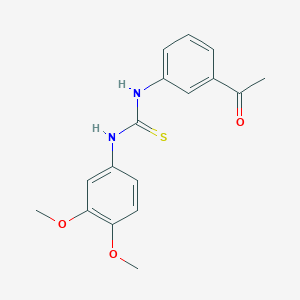
![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)
